molecular formula C7H10ClN3 B1591795 (2-Chloro-pyrimidin-4-yl)-isopropyl-amine CAS No. 71406-72-9

(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

Cat. No. B1591795
CAS RN: 71406-72-9
M. Wt: 171.63 g/mol
InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.


Physical And Chemical Properties Analysis

The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors

    • Field : Sports Medicine and Doping Control
    • Application : The carbonic anhydrase inhibitors Brinzolamide and Dorzolamide are used in sports medicine. They are prohibited in sports after systemic administration .
    • Method : The analytical evidence for the administration route represents a desirable tool in doping controls. The metabolism of these substances differs for different application routes .
    • Results : Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
  • AlphaFold 3

    • Field : Bioinformatics and Drug Discovery
    • Application : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules .
    • Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
  • Self-powered UV Photodetectors

    • Field : Material Science
    • Application : Self-powered wide band gap semiconductors ultraviolet (UV) photodetectors based on one-dimensional (1D) micro/nanowires .
    • Method : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering .
    • Results : The heterojunction device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. A high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
  • Photothermal Applications of 2D Nanomaterials

    • Field : Nanotechnology
    • Application : Photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Method : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
    • Results : Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
  • Self-powered Flexible UV Photodetector

    • Field : Material Science
    • Application : Self-powered flexible UV photodetector based on individual ZnO-amorphous Ga2O3 core-shell heterojunction microwire .
    • Method : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering .
    • Results : The heterojunction device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
  • Photothermal Applications of 2D Nanomaterials

    • Field : Nanotechnology
    • Application : Photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Method : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
    • Results : Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .

Future Directions

The future directions for the study and application of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have been studied for their potential as antitubercular agents .

properties

IUPAC Name

2-chloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNDXISRKPGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604641
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

CAS RN

71406-72-9
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to compound 1.1, a solution of 0.347 g (2.33 mmol) of 2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.22 ml (2.52 mmol) of isopropylamine in the presence of 0.39 ml (2.83 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.26 g (65% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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